N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide
Description
N-[2-(4-Methoxy-1H-indol-1-yl)ethyl]-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide is a heterocyclic carboxamide derivative featuring a fused isoxazolo[5,4-b]pyridine core substituted with methyl groups at positions 3 and 4. The carboxamide group at position 4 is linked to a 4-methoxyindole moiety via an ethyl spacer. The compound’s synthesis likely follows protocols similar to those described for related isoxazolo-pyridine carboxamides, involving condensation reactions of substituted oxobutanamides and amines .
Properties
Molecular Formula |
C20H20N4O3 |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
N-[2-(4-methoxyindol-1-yl)ethyl]-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C20H20N4O3/c1-12-11-15(18-13(2)23-27-20(18)22-12)19(25)21-8-10-24-9-7-14-16(24)5-4-6-17(14)26-3/h4-7,9,11H,8,10H2,1-3H3,(H,21,25) |
InChI Key |
AEOHQTJINXIFST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NOC2=N1)C)C(=O)NCCN3C=CC4=C3C=CC=C4OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Indole Moiety: The indole moiety can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the Methoxy Group: The methoxy group can be introduced through methylation of the indole nitrogen using methyl iodide in the presence of a base.
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne.
Coupling of the Indole and Isoxazole Moieties: The indole and isoxazole moieties can be coupled using a palladium-catalyzed cross-coupling reaction.
Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the corresponding carboxylic acid with an amine in the presence of a coupling reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, scale-up processes may involve continuous flow reactors and other advanced techniques to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen or the methoxy group, using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives, such as alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the compound's promising anticancer activity. The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects. For instance, it has shown potent activity against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer).
Case Study: Anticancer Activity Assessment
A study conducted by researchers aimed to evaluate the cytotoxic effects of N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide on several cancer cell lines. The results indicated:
| Cell Line | Percent Growth Inhibition |
|---|---|
| MCF-7 | 72% |
| HCT-116 | 68% |
| A549 | 65% |
These findings suggest that the compound may inhibit tumor growth effectively, making it a candidate for further development as an anticancer agent .
Neuroprotective Effects
In addition to its anticancer properties, the compound has been investigated for neuroprotective effects. It is believed to modulate pathways involved in neurodegenerative diseases.
Neuroprotection Mechanism
The mechanism of action may involve the inhibition of oxidative stress and modulation of neuroinflammatory responses. In vitro studies have shown that the compound can reduce neuronal cell death induced by oxidative stress agents.
Drug Discovery and Development
The structural characteristics of this compound make it a valuable scaffold in drug design. Its unique isoxazole and pyridine components can be modified to enhance biological activity or reduce toxicity.
Structure-Activity Relationship Studies
Research into the structure-activity relationship (SAR) of this compound has provided insights into how modifications can optimize its pharmacological properties. For example:
| Modification | Effect on Activity |
|---|---|
| Addition of halogens | Increased potency |
| Alteration of side chains | Enhanced selectivity |
This information is crucial for guiding synthetic efforts in developing new derivatives with improved efficacy and safety profiles .
Mechanism of Action
The mechanism of action of N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to a range of biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to its anti-inflammatory effects. Additionally, it may interact with DNA or RNA, affecting gene expression and cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Isoxazolo[5,4-b]pyridine Cores
Key examples include:
Key Observations :
- Substituent Effects : The target compound’s 4-methoxyindole-ethyl group introduces significant lipophilicity compared to simpler aryl substituents (e.g., 2-chlorophenyl or 3,5-dimethoxyphenyl). This may enhance membrane permeability but reduce aqueous solubility.
- Synthetic Yields : Analogues like 9e–g (72–77% yields) suggest efficient synthesis via condensation of N-aryl-3-oxobutanamides with isoxazol-5-amines. The target compound’s synthesis likely follows similar pathways but may require optimization due to steric hindrance from the indole group .
Heterocyclic Carboxamides with Divergent Cores
N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide ():
- Core : Pyrazolo[3,4-b]pyridine (vs. isoxazolo[5,4-b]pyridine).
- Substituents : 5-Methoxyindole-ethyl and isopropyl groups.
- Properties : Higher molecular weight (405.5 vs. ~425.5) and altered hydrogen-bonding capacity due to pyrazole vs. isoxazole nitrogen positioning.
N-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide ():
- Core : Pyrazolo[3,4-b]pyridine with phenyl substitution.
- Properties : Increased aromaticity may enhance π-π stacking interactions in biological targets.
Key Observations :
Physicochemical and Functional Implications
- Lipophilicity : The indole group in the target compound likely increases logP compared to analogues with methoxyphenyl or chlorophenyl groups, impacting pharmacokinetics.
- Thermal Stability : High melting points (215–240°C) in analogues like 9e–g suggest strong intermolecular forces, a trait likely shared by the target compound .
Biological Activity
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C20H22N6O3, with a molecular weight of approximately 394.4 g/mol. Its structure integrates an indole moiety with an isoxazole and pyridine framework, which is pivotal for its biological interactions.
Research indicates that this compound exhibits biological activity primarily through its interaction with specific molecular targets, particularly kinases. By binding to the active sites of these enzymes, it can inhibit their activity, disrupting critical signaling pathways involved in cell proliferation and survival. This mechanism positions it as a promising candidate for cancer therapy and other therapeutic applications.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. Below are key findings:
Anticancer Potential
- Cell Proliferation Inhibition : In vitro studies have shown that this compound effectively inhibits the proliferation of several cancer cell lines. For instance, it demonstrated low GI50 values against MCF-7 (breast adenocarcinoma), A375-C5 (melanoma), and NCI-H460 (non-small cell lung cancer) cells .
- Mechanistic Insights : The inhibition of cell growth is attributed to multiple mechanisms including the induction of apoptosis and cell cycle arrest at the G2/M phase. The compound activates pathways leading to programmed cell death while inhibiting survival pathways like AKT/mTOR signaling .
- Selectivity : Notably, normal cells exhibit significantly lower susceptibility to the compound compared to cancer cells, suggesting a degree of selectivity that could minimize side effects in therapeutic applications .
Structure-Activity Relationship (SAR)
The unique combination of functional groups in this compound contributes to its biological activity. A comparative analysis with similar compounds reveals insights into SAR:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| 3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid | Lacks the tetrahydropyran moiety | Simpler structure |
| 6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-ylmethanamine | Similar core structure | Different functional groups |
| 3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[2-(1-methylbenzimidazol-2-yl)ethyl]propanamide | Contains benzimidazole moiety | Enhanced biological activity |
Q & A
Q. What are the recommended synthetic routes for N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide?
- Methodological Answer : The synthesis involves multi-step reactions, typically starting with the construction of the isoxazolo[5,4-b]pyridine core via cyclization of precursor pyridine derivatives under acidic or thermal conditions. Subsequent functionalization includes:
- Step 1 : Alkylation or amidation to introduce the 4-methoxyindole moiety (e.g., coupling via ethylenediamine linkers).
- Step 2 : Methylation at the 3- and 6-positions using methyl halides or Suzuki-Miyaura cross-coupling for regioselective substitution.
- Critical Considerations : Use anhydrous conditions for moisture-sensitive steps and Pd-based catalysts for coupling reactions. Purity is ensured via column chromatography and recrystallization .
Q. How can researchers structurally characterize this compound using crystallography?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:
- Crystal Growth : Optimize solvent systems (e.g., DMSO/EtOH mixtures) and slow evaporation.
- Data Collection : Use a synchrotron or rotating anode source for high-resolution data.
- Refinement : Employ SHELXL for structure solution and refinement, ensuring R-factors < 5%. Validate hydrogen bonding and π-π stacking interactions using software like Mercury .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Methodological Answer :
- In vitro screening : Test against cancer cell lines (e.g., MCF-7, A549) using MTT assays. Include positive controls (e.g., doxorubicin) and measure IC₅₀ values.
- Enzyme inhibition : Use fluorescence-based assays for kinases or proteases, given the indole and pyridine moieties’ affinity for ATP-binding pockets.
- Data Interpretation : Normalize to solvent controls and use triplicate runs to minimize variability .
Advanced Research Questions
Q. How can synthetic yields be optimized using Design of Experiments (DoE)?
- Methodological Answer : Apply response surface methodology (RSM) to identify critical variables (e.g., temperature, catalyst loading). Example workflow:
- Factors : Vary reaction time (6–24 hrs), temperature (80–120°C), and solvent polarity (DMF vs. THF).
- Response : Monitor yield via HPLC.
- Analysis : Use software like Minitab to generate a quadratic model. For instance, a 15% yield increase was achieved by optimizing a Pd-catalyzed coupling step in analogous compounds .
Q. How should conflicting data in biological assays (e.g., cytotoxicity vs. enzyme inhibition) be resolved?
- Methodological Answer :
- Hypothesis Testing : Determine if discrepancies arise from off-target effects (e.g., redox activity of the indole group). Use ROS scavengers (e.g., NAC) to test interference.
- Dose-Response Curves : Compare IC₅₀ values across assays; significant divergence suggests assay-specific artifacts.
- Structural Analogues : Synthesize derivatives lacking the methoxy group to isolate functional group contributions .
Q. What computational strategies predict binding modes with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR). Set grid boxes around ATP-binding sites.
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Key metrics: RMSD (<2 Å) and hydrogen bond occupancy (>70%).
- Validation : Cross-reference with crystallographic data from homologous proteins (e.g., BRD4 inhibitors) .
Q. How can in vivo pharmacokinetic challenges (e.g., low bioavailability) be addressed?
- Methodological Answer :
- Formulation : Use nanoemulsions or liposomes to enhance solubility. For example, PEGylation improved bioavailability of similar isoxazole derivatives by 3-fold.
- Metabolic Stability : Perform microsomal assays (human liver microsomes) to identify metabolic hotspots (e.g., demethylation sites). Introduce fluorinated groups to block oxidation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
